N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzamide
Overview
Description
N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzamide is an organic compound that features a benzamide core with two fluorine atoms and an ethylsulfanyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzamide typically involves the reaction of 2,4-difluoroaniline with 2-(ethylsulfanyl)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the benzamide core.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of fluorine atoms and the ethylsulfanyl group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N-(2,4-difluorophenyl)-2-(ethylsulfanyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(2,4-difluorophenyl)-2-(ethylsulfanyl)benzamide is unique due to the presence of both fluorine atoms and the ethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for its molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-ethylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVTWOCBBZJRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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